![molecular formula C17H18F3N3O2 B2858119 (4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone CAS No. 2034491-02-4](/img/structure/B2858119.png)
(4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone
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Overview
Description
(4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone is a useful research compound. Its molecular formula is C17H18F3N3O2 and its molecular weight is 353.345. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Isoxazole derivatives have been studied for their potential as anticancer agents. The presence of the isoxazole ring can contribute to the inhibition of cancer cell growth and proliferation. Research has shown that certain isoxazole compounds can act against various cancer cell lines, offering a pathway for the development of new anticancer drugs .
Antimicrobial Properties
The isoxazole moiety is also associated with antimicrobial properties. Compounds featuring isoxazole have been tested for in vitro antifungal activities against pathogens like B. cinerea and R. cerealis. The modification of the isoxazole ring with different substituents can lead to compounds with significant antimicrobial efficacy .
Anti-inflammatory and Analgesic Effects
Isoxazole derivatives are known to exhibit anti-inflammatory and analgesic effects. These compounds can be designed to target specific inflammatory pathways in the body, providing relief from pain and inflammation. This makes them valuable in the treatment of chronic inflammatory diseases .
Antiviral Applications
The structure of isoxazole-based compounds allows them to interact with viral proteins, potentially inhibiting viral replication. This antiviral activity makes them candidates for the development of new treatments for viral infections, including influenza and other respiratory viruses .
Antidepressant and Anticonvulsant Uses
Some isoxazole derivatives have shown promise as antidepressants and anticonvulsants. They may affect neurotransmitter systems in the brain, which can be beneficial for treating conditions like depression and epilepsy .
Herbicidal Activities
Isoxazole compounds have been synthesized with herbicidal activities in mind. When fluorine-containing phenyl groups are introduced into the molecular structures of these compounds, they exhibit moderate to good herbicidal activities, indicating their potential use in agricultural applications .
Mechanism of Action
Target of Action
It is known that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, indole derivatives have been shown to inhibit certain enzymes, leading to their respective biological activities .
Biochemical Pathways
These could include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .
Pharmacokinetics
Similar compounds have been reported to have good secondary pharmacology and excellent pharmacokinetics in preclinical species . These properties can impact the bioavailability of the compound, influencing its efficacy and potential side effects.
Result of Action
For instance, certain indole derivatives have been shown to inhibit viral replication, reduce inflammation, inhibit cancer cell proliferation, and more .
properties
IUPAC Name |
[4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O2/c1-12-14(10-21-25-12)11-22-5-7-23(8-6-22)16(24)13-3-2-4-15(9-13)17(18,19)20/h2-4,9-10H,5-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQAWIUASURTBHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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